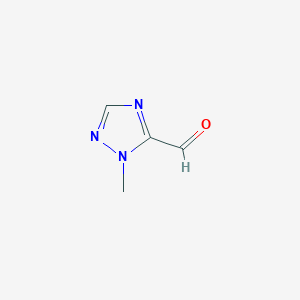
3,5-dibromo-N,N-dimethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dibromo-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H7Br2N3 . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The InChI code for 3,5-dibromo-N,N-dimethylpyrazin-2-amine is 1S/C6H7Br2N3/c1-11(2)6-5(8)10-4(7)3-9-6/h3H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3,5-dibromo-N,N-dimethylpyrazin-2-amine has a molecular weight of 280.95 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Coordination Chemistry and Metal Complexes
3,5-dibromo-N,N-dimethylpyrazin-2-amine: has been utilized in the synthesis of coordination compounds, particularly with nickel(II). These compounds exhibit interesting structures and have potential interactions with biomolecules . For example, nickel(II) complexes with this ligand have been shown to interact with calf-thymus DNA through an intercalative fashion and bind tightly to human and bovine serum albumin. This suggests potential applications in understanding and manipulating DNA-protein interactions, which is crucial for the development of new drugs and therapeutic strategies.
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
3,5-dibromo-N,N-dimethylpyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2N3/c1-11(2)6-5(8)10-4(7)3-9-6/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBCSKITGQNOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518081 |
Source


|
| Record name | 3,5-Dibromo-N,N-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-N,N-dimethylpyrazin-2-amine | |
CAS RN |
84539-07-1 |
Source


|
| Record name | 3,5-Dibromo-N,N-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)






![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester](/img/structure/B1315468.png)

![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)